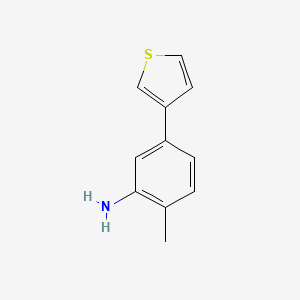

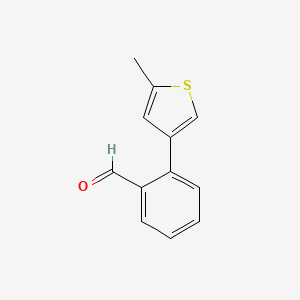

2-Methyl-5-(thiophen-3-yl)aniline

Vue d'ensemble

Description

“2-Methyl-5-(thiophen-3-yl)aniline” is a chemical compound with the molecular formula C11H11NS . It is a derivative of aniline where the phenyl ring has been replaced by thiophene .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Methyl-5-(thiophen-3-yl)aniline”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(thiophen-3-yl)aniline” consists of a thiophene ring attached to an aniline group . The thiophene ring is a five-membered ring made up of four carbon atoms and one sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including “2-Methyl-5-(thiophen-3-yl)aniline”, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned earlier . These reactions can lead to the formation of new compounds with potential biological activity .Applications De Recherche Scientifique

Synthesis of Advanced Materials

Thiophene derivatives, including compounds like “2-Methyl-5-(thiophen-3-yl)aniline”, are often used in the synthesis of advanced materials. For instance, they can be used to create composite materials with specific properties, such as a Pd(I)–poly [4-(thiophen-3yl)-aniline] composite material developed through in situ polymerization .

Biological Activity Studies

Thiophene-based analogs are a growing interest for scientists due to their potential as biologically active compounds. They are crucial for medicinal chemists aiming to develop advanced compounds with diverse biological effects .

Medicinal Chemistry

Compounds containing the thiophene nucleus have shown various activities in medicinal applications. For example, certain thiophene derivatives act as anti-inflammatory agents or serotonin antagonists, which can be used in the treatment of conditions like Alzheimer’s disease .

Multicomponent Synthesis Approaches

Acetylenic esters, which are precursors for constructing the thiophene ring, can be synthesized through multicomponent approaches using thiophene derivatives. This method allows for the creation of complex molecules for various applications .

Orientations Futures

The future directions for “2-Methyl-5-(thiophen-3-yl)aniline” could involve further exploration of its potential biological activities and applications in various fields. Given the wide range of properties exhibited by thiophene derivatives, “2-Methyl-5-(thiophen-3-yl)aniline” could be a promising candidate for the development of new pharmaceuticals, organic semiconductors, and other materials .

Mécanisme D'action

- However, considering its structural similarity to other thiophene derivatives, it may impact pathways related to inflammation, cell proliferation, or signal transduction .

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Scientists continue to explore its potential applications in medicinal chemistry and material science . If you have any more questions or need additional information, feel free to ask! 😊

Propriétés

IUPAC Name |

2-methyl-5-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVATVXHLOSOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

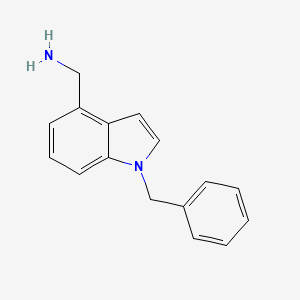

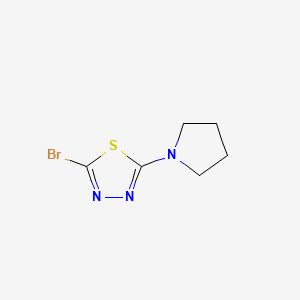

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1400020.png)

amine](/img/structure/B1400029.png)

![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)